(2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile
Description
“(2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile” is a synthetic organic compound featuring a conjugated enenitrile backbone, a benzoyl group, and a substituted pyrrole-thiazole moiety. Its structure includes a chloro-substituted thiazole ring, which is known for conferring bioactivity in agrochemicals and pharmaceuticals.
The synthesis likely involves multi-step reactions, including cyclization to form the thiazole ring (common in heterocyclic chemistry) and a Michael addition or similar coupling to assemble the enenitrile framework. Structural characterization would employ techniques such as NMR (1H, 13C, 15N, 19F) and X-ray crystallography using programs like SHELXL , as evidenced by analogous compounds in the literature .
Properties
IUPAC Name |
(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-18-21-11-16(24-18)12-22-8-4-7-15(22)9-14(10-20)17(23)13-5-2-1-3-6-13/h1-9,11H,12H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBEBZKVINFJK-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CN2CC3=CN=C(S3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CN2CC3=CN=C(S3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-chloro-1,3-thiazole with appropriate starting materials under controlled conditions.
Pyrrole ring synthesis: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling reactions: The thiazole and pyrrole rings are then coupled using a suitable linker, such as a benzoyl group, under conditions that promote the formation of the desired enamine structure.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Differences :
- In contrast, compounds 13–15’s fluorophenyl groups are more typical in antifungal or anti-inflammatory agents.
Broader Context: Thiazole- and Nitrile-Containing Compounds
- Thiacloprid: A neonicotinoid with a chlorothiazole group; the target compound’s thiazole-methyl-pyrrole unit may mimic this pharmacophore but with altered bioavailability due to the benzoyl-enenitrile scaffold .
- Plant-Derived Biomolecules: and highlight that minor structural changes (e.g., substituent position) drastically affect bioactivity. For example, the chloro substitution in the thiazole ring may enhance lipid solubility compared to fluorine in compounds 13–15, improving penetration through insect cuticles .
Biological Activity
The compound (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C15H14ClN3OS
- Molecular Weight : 303.81 g/mol
The presence of the thiazole moiety and the pyrrole ring in its structure is believed to contribute significantly to its biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds similar to the one have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted by Evren et al. (2019) evaluated the anticancer activity of novel thiazole derivatives against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with an IC50 value of approximately 12 µM against A549 cells, indicating significant cytotoxicity.
Antimicrobial Activity
The compound's thiazole and pyrrole components are known for their antimicrobial properties. Research indicates that derivatives of thiazoles exhibit potent antibacterial activity against a range of pathogens.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle progression.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis has been noted as a potential mechanism through which thiazole derivatives exert their antimicrobial effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and pyrrole rings can significantly influence the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance anticancer efficacy.
Table 2: Structure-Activity Relationship Analysis
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased cytotoxicity |
| Chlorine Atom | Enhanced antimicrobial properties |
| Hydroxyl Group | Improved solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
